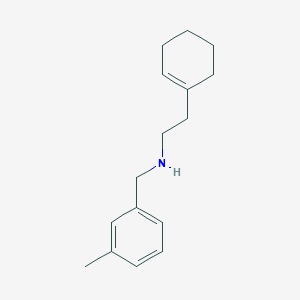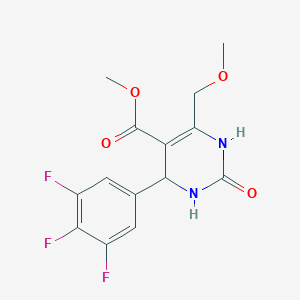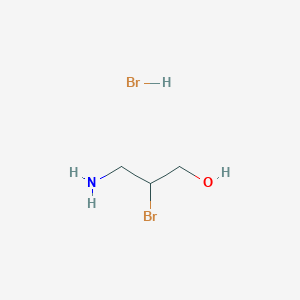![molecular formula C11H8FN3OS B14147164 N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide CAS No. 128627-53-2](/img/structure/B14147164.png)
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a thiadiazole ring, which is further connected to a propenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form the intermediate 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group, thiadiazole ring, and propenamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
128627-53-2 |
|---|---|
Fórmula molecular |
C11H8FN3OS |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C11H8FN3OS/c1-2-9(16)13-11-15-14-10(17-11)7-5-3-4-6-8(7)12/h2-6H,1H2,(H,13,15,16) |
Clave InChI |
VIBWAJFGLXWQMQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NN=C(S1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)


![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)

amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)


